molecular formula C24H20N2O3S3 B11647759 2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione

2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione

Cat. No.: B11647759
M. Wt: 480.6 g/mol
InChI Key: YBGIWLJHDIGCOK-UHFFFAOYSA-N
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Description

2-(2-OXO-2-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-(2-OXO-2-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the dithiol group: This step typically involves the reaction of the quinoline derivative with sulfur-containing reagents.

    Attachment of the isoindole moiety: This is achieved through a series of condensation reactions with suitable precursors.

    Final oxidation step: The compound is oxidized to introduce the oxo group, completing the synthesis.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(2-OXO-2-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: Functional groups on the quinoline or isoindole moieties can be substituted with other groups using appropriate reagents.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-OXO-2-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(2-OXO-2-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through various pathways:

    Binding to enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with DNA/RNA: It can intercalate into DNA or RNA, affecting their function and stability.

    Modulation of signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar compounds to 2-(2-OXO-2-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE include:

The uniqueness of 2-(2-OXO-2-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C24H20N2O3S3

Molecular Weight

480.6 g/mol

IUPAC Name

2-[2-oxo-2-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C24H20N2O3S3/c1-12-9-13(2)19-16(10-12)18-20(31-32-23(18)30)24(3,4)26(19)17(27)11-25-21(28)14-7-5-6-8-15(14)22(25)29/h5-10H,11H2,1-4H3

InChI Key

YBGIWLJHDIGCOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C)SSC3=S)C

Origin of Product

United States

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